

# CP-640186 Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | CP-640186 hydrochloride |           |
| Cat. No.:            | B10774780               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CP-640186 hydrochloride** is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. Developed by Pfizer, this compound has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **CP-640186 hydrochloride**, intended for researchers and professionals in the field of drug development. The document summarizes key quantitative data, outlines experimental methodologies for its biological evaluation, and presents visual representations of its targeted signaling pathway and a proposed synthetic workflow.

## **Discovery and Rationale**

CP-640186 was identified through high-throughput screening as an isozyme-nonselective inhibitor of both ACC1 and ACC2.[1] The rationale for targeting ACC stems from its central role in fatty acid homeostasis. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.



By inhibiting both ACC1 and ACC2, CP-640186 was designed to simultaneously decrease de novo lipogenesis and increase fatty acid oxidation. This dual mechanism of action presented a promising therapeutic strategy for metabolic diseases characterized by ectopic lipid accumulation and insulin resistance, such as obesity and type 2 diabetes.[2] CP-640186 was developed as an analog of an earlier compound, CP-610431, with improved metabolic stability. [1]

#### **Mechanism of Action**

CP-640186 acts as a potent, reversible, and non-competitive inhibitor of acetyl-CoA carboxylase.[3] It binds to the carboxyltransferase (CT) domain of ACC, preventing the transfer of a carboxyl group from biotin to acetyl-CoA, the second half-reaction of the ACC-catalyzed process. The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA and bicarbonate.[3]

### **Signaling Pathway**

The inhibition of ACC by CP-640186 leads to a reduction in intracellular malonyl-CoA levels. This has two major downstream effects:

- Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate available for fatty acid synthase (FAS), thereby decreasing the synthesis of new fatty acids.
- Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent βoxidation.





Click to download full resolution via product page

Figure 1: Mechanism of action of CP-640186 on the fatty acid metabolism pathway.

# **Quantitative Data**

The following tables summarize the key in vitro and in vivo pharmacological data for CP-640186.

# Table 1: In Vitro Inhibitory Activity of CP-640186



| Target      | Species               | IC50 (nM) | Reference |
|-------------|-----------------------|-----------|-----------|
| ACC1        | Rat (liver)           | 53        | [2][4]    |
| ACC2        | Rat (skeletal muscle) | 61        | [2][4]    |
| ACC1 & ACC2 | Human                 | ~55       | [1]       |

Table 2: In Vitro Cellular Efficacy of CP-640186

| Cell Line                    | Assay                                | EC <sub>50</sub> | Reference |
|------------------------------|--------------------------------------|------------------|-----------|
| HepG2                        | Fatty Acid Synthesis<br>Inhibition   | 0.62 μΜ          | [4]       |
| HepG2                        | Triglyceride Synthesis<br>Inhibition | 1.8 μΜ           | [4]       |
| C2C12                        | Fatty Acid Oxidation Stimulation     | 57 nM            | [1]       |
| Rat Epitrochlearis<br>Muscle | Fatty Acid Oxidation Stimulation     | 1.3 μΜ           | [1]       |

**Table 3: In Vivo Efficacy of CP-640186** 



| Animal Model | Effect                                        | ED <sub>50</sub> (mg/kg) | Reference |
|--------------|-----------------------------------------------|--------------------------|-----------|
| Rats         | Hepatic Malonyl-CoA<br>Reduction              | 55                       | [3]       |
| Rats         | Soleus Muscle<br>Malonyl-CoA<br>Reduction     | 6                        | [3]       |
| Rats         | Quadriceps Muscle<br>Malonyl-CoA<br>Reduction | 15                       | [3]       |
| Rats         | Cardiac Muscle<br>Malonyl-CoA<br>Reduction    | 8                        | [3]       |
| Rats         | Fatty Acid Synthesis<br>Inhibition            | 13                       | [3]       |
| CD1 Mice     | Fatty Acid Synthesis<br>Inhibition            | 11                       | [3]       |
| ob/ob Mice   | Fatty Acid Synthesis<br>Inhibition            | 4                        | [3]       |
| Rats         | Whole Body Fatty<br>Acid Oxidation            | ~30                      | [3]       |

Table 4: Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats



| Parameter                     | Value        | Dosing                           | Reference |
|-------------------------------|--------------|----------------------------------|-----------|
| Plasma Half-life (t1/2)       | 1.5 h        | 5 mg/kg i.v. or 10<br>mg/kg p.o. | [3]       |
| Bioavailability (F)           | 39%          | 10 mg/kg p.o.                    | [3]       |
| Plasma Clearance<br>(Clp)     | 65 mL/min/kg | 5 mg/kg i.v.                     | [3]       |
| Volume of Distribution (Vdss) | 5 L/kg       | 5 mg/kg i.v.                     | [3]       |
| T <sub>max</sub> (oral)       | 1.0 h        | 10 mg/kg p.o.                    | [3]       |
| C <sub>max</sub> (oral)       | 345 ng/mL    | 10 mg/kg p.o.                    | [3]       |
| AUC₀-∞ (oral)                 | 960 ng·h/mL  | 10 mg/kg p.o.                    | [3]       |

# **Experimental Protocols**In Vitro ACC Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of CP-640186 against ACC1 and ACC2 is as follows:

- Enzyme Source: Recombinant human or rat ACC1 and ACC2 expressed in and purified from Sf9 insect cells.
- Assay Principle: The activity of ACC is measured by quantifying the incorporation of [14C]bicarbonate into acid-stable malonyl-CoA.
- Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 5 mM MgCl<sub>2</sub>, 5 mM citrate), ATP, acetyl-CoA, and [<sup>14</sup>C]bicarbonate.
- Procedure: a. CP-640186 is serially diluted in DMSO and pre-incubated with the ACC enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of the substrate mixture. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and is then terminated by the addition of acid (e.g., HCl). d. The



acid-stable radioactivity, corresponding to the amount of [14C]malonyl-CoA formed, is determined by scintillation counting.

• Data Analysis: IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Cellular Fatty Acid Synthesis Assay**

The effect of CP-640186 on de novo fatty acid synthesis in cultured cells (e.g., HepG2) can be assessed as follows:

- Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
- Treatment: Cells are pre-incubated with varying concentrations of CP-640186 for a specified duration.
- Labeling: [14C]Acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.
- Lipid Extraction: After the labeling period, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
- Quantification: The radioactivity incorporated into the lipid fraction is measured by scintillation counting.
- Data Analysis: EC<sub>50</sub> values are determined from the dose-response curve of inhibition of [14C]acetate incorporation.

# Synthesis of CP-640186 Hydrochloride

While a detailed, publicly available step-by-step synthesis protocol for **CP-640186 hydrochloride** has not been identified in the surveyed literature, a plausible retrosynthetic analysis and general synthetic approach for this class of N-substituted bipiperidylcarboxamide compounds can be proposed. The core structure consists of a bipiperidine moiety, an anthracene carbonyl group, and a morpholino methanone group.



A likely synthetic strategy would involve the coupling of three key fragments: a protected (R)-3-(morpholine-4-carbonyl)piperidine, a protected 4-piperidone, and 9-anthracenecarboxylic acid.





Click to download full resolution via product page

Figure 2: A proposed high-level workflow for the synthesis of CP-640186 Hydrochloride.

#### **Proposed Synthetic Steps:**

- Formation of the Bipiperidine Core: The bipiperidine scaffold could be assembled via a reductive amination reaction between a protected (R)-3-(morpholine-4-carbonyl)piperidine and a protected 4-piperidone.
- Deprotection: The protecting group on the secondary amine of the newly formed bipiperidine would then be removed.
- Amide Coupling: The resulting bipiperidine amine would be coupled with 9anthracenecarboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, or activation as an acid chloride) to form the final amide bond.
- Salt Formation: Finally, treatment of the free base of CP-640186 with hydrochloric acid would yield the hydrochloride salt.

### Conclusion

**CP-640186 hydrochloride** is a well-characterized and potent inhibitor of acetyl-CoA carboxylase with a clear mechanism of action and demonstrated efficacy in preclinical models of metabolic disease. Its ability to concurrently inhibit fatty acid synthesis and promote fatty acid oxidation makes it a valuable research tool for studying lipid metabolism and a promising lead compound for the development of therapeutics for metabolic disorders. While a detailed synthesis protocol is not publicly available, the general synthetic strategies for this class of molecules are well-established. This guide provides a comprehensive summary of the key data and methodologies associated with the discovery and preclinical development of **CP-640186 hydrochloride**, serving as a valuable resource for researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CP-640186 Hydrochloride: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774780#cp-640186-hydrochloride-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com